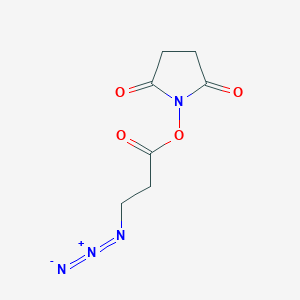

![molecular formula C16H11Cl4N3O3 B2368752 N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide CAS No. 303996-55-6](/img/structure/B2368752.png)

N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

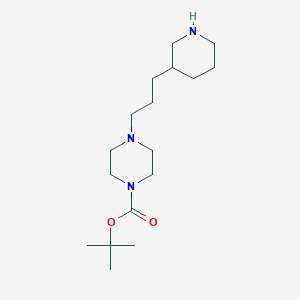

The molecular structure of this compound includes several functional groups, including two dichlorobenzyl groups, an imino group, and an ethanediamide group. These groups contribute to the overall properties of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 435.08. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique

Estradiol Receptor Affinity

N,N'-Dialkylbis(dichlorophenyl)ethylenediamines, related to N1-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N2-(2,4-dichlorophenyl)ethanediamide, exhibit affinity to the estradiol receptor. Stereogenic dichloro-substituted compounds, particularly with 2,6-dichloro substitution, show binding interaction with hydrophobic receptor areas due to shielding by ortho-located chlorine atoms. This interaction demonstrates weak uterotrophic activity and negligible effect on hormone-dependent mammary adenocarcinoma growth in rats (von Angerer, Kranzfelder, Taneja, & Schönenberger, 1980).

Antimycotic Activity

Compounds structurally related to N1-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N2-(2,4-dichlorophenyl)ethanediamide, such as (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, exhibit notable antimycotic activity. These compounds were synthesized and evaluated for their antifungal properties, revealing significant structure-activity relationships (Raga, Moreno-Mañas, Cuberes, Palacín, Castello, & Ortiz, 1992).

Molecular Interaction and Electron Transfer

Research into low-molecular-weight models of polyaniline, which include compounds structurally similar to N1-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N2-(2,4-dichlorophenyl)ethanediamide, has shown that protonation of these models leads to intermolecular proton-electron transfer. This results in the formation of monoradical cations that associate in solution, indicating potential applications in electron transfer and aggregation processes (Lokshin, Pyshkina, Golubev, Sergeyev, Zezin, Kabanov, Levon, & Piankijsakul, 2001).

Optoelectronic Properties and Bioactivity

Recent studies on imine derivatives, including compounds like N1-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N2-(2,4-dichlorophenyl)ethanediamide, have explored their synthesis, crystal structure, and optoelectronic properties. Investigations into these compounds' potential bioactivity against crucial proteins of SARS-CoV-2 have shown promising interaction energy values, suggesting potential in antiviral research (Ashfaq, Tahir, Muhammad, Munawar, Ali, Ahmed, Al‐Sehemi, Alarfaji, & Khan, 2022).

Antimalarial Properties

1-Imino derivatives structurally similar to N1-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N2-(2,4-dichlorophenyl)ethanediamide have been shown to possess potent antimalarial properties in both rodents and primates. Among various structural modifications, the imines of N10-H acridinediones were notably active, highlighting the potential for antimalarial drug development (Kesten, Degnan, Hung, Mcnamara, Ortwine, Uhlendorf, & Werbel, 1992).

Propriétés

IUPAC Name |

N'-(2,4-dichlorophenyl)-N-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl4N3O3/c17-9-4-5-14(13(20)6-9)23-16(25)15(24)21-8-22-26-7-10-11(18)2-1-3-12(10)19/h1-6,8H,7H2,(H,23,25)(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGFYUVRULMMNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CON=CNC(=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)CO/N=C/NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl4N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

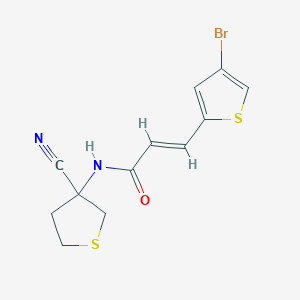

![3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2368672.png)

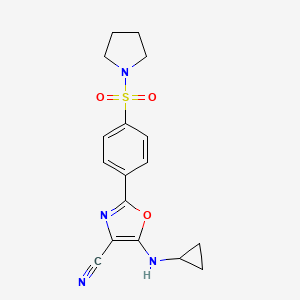

![2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2368673.png)

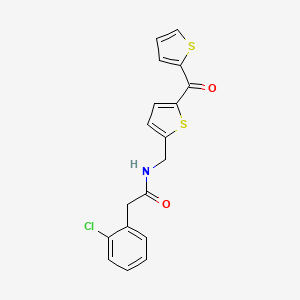

![[1-[[(6-Chloroquinazolin-4-yl)amino]methyl]cyclopropyl]methanol](/img/structure/B2368676.png)

![1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2368678.png)

![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2368679.png)

amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2368682.png)

![(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2368685.png)

![2-(6-oxopyridazin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2368688.png)

![3-[3-(Oxiran-2-ylmethoxy)phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2368692.png)